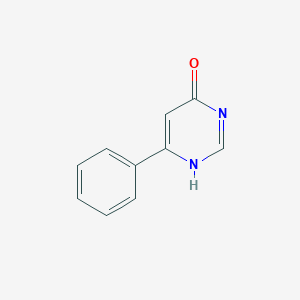

6-phenyl-1H-pyrimidin-4-one

Description

Significance of Pyrimidinone Scaffolds in Modern Chemical and Biomedical Research

The pyrimidinone scaffold is a cornerstone in the development of biologically active molecules, demonstrating a vast array of pharmacological activities. nih.gov These compounds are recognized for their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govgsconlinepress.comresearchgate.netjuniperpublishers.com The significance of this structural motif lies in its capacity to interact with a multitude of biological targets, including enzymes, receptors, and nucleic acids, rendering it a valuable template for designing novel therapeutic agents. nih.gov

The versatility of the pyrimidinone ring allows for structural modifications that can fine-tune the molecule's biological profile. researchgate.netmdpi.com Researchers have successfully developed pyrimidinone derivatives with potent antiviral and antitumor activities. nih.govmdpi.com The ability of the pyrimidine (B1678525) ring to act as a bioisostere for phenyl and other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com This has led to the widespread incorporation of the pyrimidine scaffold into a variety of clinically significant drugs. nih.gov

The broad spectrum of biological activities exhibited by pyrimidinone-containing compounds is a testament to their importance in medicinal chemistry. These activities are summarized in the table below.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antiviral | Infectious Diseases |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Immunology, Pain Management |

| Antihypertensive | Cardiovascular Diseases |

| Anticonvulsant | Neurology |

| Antioxidant | Various |

This table summarizes the diverse biological activities associated with the pyrimidinone scaffold, highlighting its broad therapeutic potential.

Historical Context and Evolution of Phenyl-Substituted Pyrimidinone Research

The journey of pyrimidinone research began with the systematic study of pyrimidines in 1884 by Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent pyrimidine compound was first synthesized in 1900 by Gabriel and Colman. wikipedia.org The exploration of phenyl-substituted pyrimidines followed, with reports on the synthesis of 2- and 4-phenyl derivatives appearing in 1951. wikipedia.org

A significant milestone in the research of phenyl-substituted pyrimidinones (B12756618) was the discovery and development of bropirimine (B1667939) (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) in the 1980s. wikipedia.orgwikiwand.com Initially investigated for its interferon-inducing and antiviral properties, bropirimine later showed promise as an orally active agent for superficial bladder cancer. wikipedia.orgauajournals.orgkarger.com This discovery spurred further investigation into the immunomodulatory and anticancer potential of the 6-phenylpyrimidinone scaffold.

The subsequent decades saw an expansion of research into various derivatives of 6-phenyl-1H-pyrimidin-4-one. Scientists have explored modifications at different positions of the pyrimidinone ring and the phenyl group to modulate biological activity. This has led to the identification of compounds with a range of activities, from antiviral to anticancer and beyond. gsconlinepress.commdpi.com The evolution of this research highlights the enduring interest in the 6-phenylpyrimidinone core as a template for the design of new therapeutic agents.

Key milestones in the historical development of phenyl-substituted pyrimidinone research are outlined below.

| Year | Milestone | Significance |

| 1884 | Systematic study of pyrimidines initiated by Pinner. wikipedia.org | Laid the foundation for pyrimidine chemistry. |

| 1900 | First synthesis of the parent pyrimidine compound. wikipedia.org | Provided access to the basic pyrimidine scaffold. |

| 1951 | Synthesis of 2- and 4-phenyl-substituted pyrimidines reported. wikipedia.org | Opened the door to exploring the impact of phenyl substitution. |

| 1980s | Discovery and development of bropirimine. wikipedia.orgwikiwand.com | Identified a key 6-phenylpyrimidinone with significant biological activity. |

| 1990s | Clinical trials of bropirimine for superficial bladder cancer. auajournals.orgkarger.com | Demonstrated the therapeutic potential of this class of compounds. |

This table provides a timeline of key events in the history of phenyl-substituted pyrimidinone research.

Properties

IUPAC Name |

6-phenyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATNBMJACLEOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Phenyl 1h Pyrimidin 4 One and Its Analogues

Conventional Synthetic Routes to the 6-Phenylpyrimidinone Core

Conventional methods for synthesizing the pyrimidinone ring are well-established and typically rely on the formation of the heterocyclic structure from acyclic precursors through cyclization and condensation mechanisms.

The most widely utilized approach for constructing the pyrimidine (B1678525) ring involves the cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This strategy is a powerful tool for creating the core pyrimidinone structure. The N-C-N component is typically a compound such as urea (B33335), thiourea, guanidine (B92328), or an amidine derivative. bu.edu.eg The three-carbon component is a 1,3-bifunctional compound, often a β-ketoester or a related derivative.

For the synthesis of the 6-phenylpyrimidinone core, a common precursor is ethyl benzoylacetate, which provides the necessary three-carbon chain with the phenyl group at the desired position. The reaction proceeds through a cyclocondensation mechanism, where the nucleophilic nitrogen atoms of the N-C-N fragment attack the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form the stable six-membered heterocyclic ring. Formal (3 + 3) cyclization reactions represent an important class of reactions for synthesizing six-membered heterocyclic rings. nih.gov

Table 1: Examples of Cyclization Reaction Components

| C-C-C Fragment Precursor | N-C-N Fragment | Resulting Core Structure |

|---|---|---|

| Ethyl Benzoylacetate | Urea | 6-Phenyl-1H-pyrimidine-2,4-dione |

| Ethyl Benzoylacetate | Thiourea | 6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |

This interactive table summarizes common starting materials for the cyclization-based synthesis of the 6-phenylpyrimidinone core.

Condensation reactions are fundamental to pyrimidinone synthesis, often forming the basis of the cyclization process where a small molecule, typically water or alcohol, is eliminated. A prominent example is the reaction of chalcones (α,β-unsaturated ketones) with compounds like guanidine nitrate (B79036) in the presence of a base. semanticscholar.org This method involves a Michael addition of the guanidine to the unsaturated ketone, followed by an intramolecular condensation and dehydration to yield the dihydropyrimidine, which can then be oxidized to the pyrimidine. clockss.org

Another established protocol involves the direct condensation of N-vinyl or N-aryl amides with nitriles. nih.govresearchgate.net This process is facilitated by amide activation using an agent like trifluoromethanesulfonic anhydride. The nitrile then acts as a nucleophile, adding to the activated intermediate, which is followed by annulation to afford the pyrimidine product in a single step. nih.gov

Key steps in condensation-based synthesis often include:

Formation of an imine intermediate.

Nucleophilic attack to initiate ring closure.

Dehydration or elimination of another small molecule to form the aromatic ring.

Advanced and Green Synthetic Approaches for 6-Phenylpyrimidinone Derivatives

In recent years, synthetic chemistry has moved towards more efficient, atom-economical, and environmentally friendly methods. These advanced strategies have been successfully applied to the synthesis of 6-phenylpyrimidinone and its analogues.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique significantly reduces reaction times, often from hours to minutes, and can lead to improved product yields and purity. nih.govnanobioletters.com The synthesis of pyrimidine derivatives has greatly benefited from this technology.

For instance, a one-pot, three-component condensation of benzaldehyde (B42025) derivatives, methylcyanoacetate, and thio-barbituric acid to form pyrano[2,3-d]pyrimidine derivatives was shown to be far more efficient under microwave irradiation compared to conventional heating. nih.gov The use of microwave heating is considered an eco-friendly method. nanobioletters.com

Table 2: Comparison of Microwave vs. Conventional Heating for Pyrano[2,3-d]pyrimidine Synthesis

| Method | Temperature | Time | Yield |

|---|---|---|---|

| Microwave Irradiation | - | 3–6 min | 78–94% |

| Conventional Heating | 60 °C | 1–4 h | 71–87% |

| Conventional Heating | 48 °C | 2–6 h | 69–86% |

| Room Temperature | - | 2–7 h | 67–82% |

Data sourced from a study on the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. nih.gov

Multi-component reactions (MCRs) are one-pot processes where three or more starting materials react to form a single product that contains the essential parts of all reactants. rug.nlnih.gov This approach offers high atom economy, operational simplicity, and the ability to rapidly generate libraries of complex molecules from simple precursors. rug.nlrsc.org

The synthesis of pyrimidinone scaffolds is well-suited to MCR strategies. A notable example is the three-component condensation of benzaldehyde derivatives, an active methylene (B1212753) compound (like methylcyanoacetate), and thio-barbituric acid in water, which serves as a green solvent. nih.gov This reaction proceeds without a catalyst to produce complex pyrimidine derivatives in high yields. nih.gov More complex MCRs, such as four-component reactions, have also been developed to create highly substituted pyrimidinone structures. mdpi.com

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. liv.ac.uk Palladium-catalyzed carbonylation, which involves the introduction of a carbonyl group (C=O) from carbon monoxide, has been applied to the synthesis of heterocyclic compounds, including pyrimidinones (B12756618). nih.gov

A novel four-component reaction has been reported for the synthesis of a 3,6-diphenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione derivative. mdpi.com This reaction involves the palladium-catalyzed carbonylation of 2-chloro-1-phenylethan-1-one in the presence of an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide. The proposed mechanism involves the formation of a β-ketoacylpalladium intermediate, which then undergoes a chemoselective acylation with a non-symmetrical urea (formed in situ) followed by cyclization to yield the final pyrimidinone product. mdpi.com This sophisticated approach demonstrates the power of transition-metal catalysis to construct complex heterocyclic scaffolds from simple starting materials in a single operation. mdpi.comnih.gov

Derivatization Strategies of the 6-Phenylpyrimidinone Core

The 6-phenylpyrimidinone scaffold offers multiple sites for chemical modification, providing a versatile platform for the synthesis of a wide array of derivatives. Researchers have successfully employed various synthetic strategies to introduce substituents onto both the pyrimidinone ring and the phenyl group, thereby fine-tuning the physicochemical and pharmacological properties of the parent compound.

Substitution Reactions on the Pyrimidinone Ring

The pyrimidinone ring of 6-phenyl-1H-pyrimidin-4-one is amenable to a variety of substitution reactions, most notably alkylation. The presence of nitrogen and oxygen atoms in the heterocyclic ring influences its reactivity, allowing for selective modifications.

Alkylation is a common strategy to introduce diverse substituents onto the pyrimidinone core. For instance, the alkylation of 2-thioxo-6-phenylpyrimidin-4-one with C4-C9 alkyl halides has been investigated, demonstrating that the reaction can proceed at different positions depending on the reaction conditions and the nature of the alkylating agent. urfu.ru This suggests that similar alkylation reactions could be applied to this compound to generate a library of N- and O-substituted derivatives.

A study on the chemoselective O-alkylation of the related compound, 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one, highlights the possibility of selectively targeting the oxygen atom of the pyrimidinone ring. nih.gov This was achieved through direct alkylation using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, resulting in good to excellent yields of the O-alkylated products. nih.gov This methodology could potentially be adapted for the O-alkylation of this compound.

Table 1: Examples of Substitution Reactions on the Pyrimidinone Ring of 6-Phenylpyrimidinone Analogues

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-Thioxo-6-phenylpyrimidin-4-one | C4-C9 Alkyl Halides | 2-Alkylthio-6-phenylpyrimidin-4-ones | S-Alkylation |

| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidines | O-Alkylated Pyrimidines | O-Alkylation |

Modifications of the Phenyl Moiety and Other Side Chains

The phenyl group at the 6-position of the pyrimidinone ring provides a versatile handle for introducing structural diversity through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

While direct examples on this compound are not extensively documented, studies on analogous systems demonstrate the feasibility of these transformations. For example, palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, have been successfully applied to the 6-position of a 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold, which also features a phenyl ring at a comparable position. nih.gov This suggests that a pre-functionalized 6-(halophenyl)-1H-pyrimidin-4-one could serve as a substrate for these coupling reactions, allowing for the introduction of a wide range of aryl, alkyl, and amino substituents.

The Suzuki-Miyaura coupling, in particular, is a widely used method for the arylation of heterocyclic compounds. mdpi.com By preparing a bromo- or iodo-substituted this compound, it would be possible to couple it with various boronic acids to generate a library of biaryl derivatives. Similarly, the Buchwald-Hartwig amination would allow for the introduction of diverse primary and secondary amines at the phenyl ring, further expanding the chemical space around the 6-phenylpyrimidinone core. nih.gov

Table 2: Potential Modifications of the Phenyl Moiety via Cross-Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Potential Product | Catalyst System |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-(Halophenyl)-1H-pyrimidin-4-one | Aryl/Alkyl Boronic Acid | 6-(Biphenyl/Alkylphenyl)-1H-pyrimidin-4-one | Palladium catalyst (e.g., Pd(PPh3)4) |

| Buchwald-Hartwig Amination | 6-(Halophenyl)-1H-pyrimidin-4-one | Primary/Secondary Amine | 6-(Aminophenyl)-1H-pyrimidin-4-one | Palladium catalyst with a suitable ligand (e.g., XPhos) |

Structural Elucidation and Conformational Analysis of 6 Phenyl 1h Pyrimidin 4 One Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra, often supplemented by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all protons and carbons in 6-phenyl-1H-pyrimidin-4-one derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. In a typical spectrum for a this compound derivative, the pyrimidine (B1678525) ring protons (H2 and H5) appear as distinct signals in the aromatic region. The phenyl group protons typically appear as a multiplet. The N-H proton of the pyrimidine ring is often observed as a broad singlet, with its chemical shift being solvent-dependent. For instance, in derivatives of 6-substituted uracils, the N(1)H proton signal can be found as a singlet around 10.6-11.0 ppm in DMSO-d6. jppres.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C4) of the pyrimidinone ring is characteristically found in the downfield region of the spectrum, typically around 160-165 ppm. jppres.com The carbons of the phenyl ring and the pyrimidine ring appear in the aromatic region (approximately 110-160 ppm). For example, in related 6-substituted pyrimidinones (B12756618), the C6 carbon appears around 155-158 ppm, while the C5 and C2 carbons are observed near 95-97 ppm and 151-153 ppm, respectively. jppres.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm structural assignments. COSY helps establish proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms. HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure and confirm the substitution pattern.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| N(1)-H | ~10.5 - 12.5 (br s) | - | Chemical shift is solvent and concentration dependent. |

| C(2)-H | ~8.0 - 8.5 (s) | ~150 - 155 | Position can be influenced by substituents. |

| C(4)=O | - | ~160 - 165 | Characteristic downfield shift for a carbonyl carbon. |

| C(5)-H | ~6.0 - 6.5 (s) | ~95 - 110 | Typically shifted upfield relative to other aromatic protons. |

| C(6) | - | ~155 - 160 | Carbon atom attached to the phenyl group. |

| Phenyl H | ~7.3 - 8.0 (m) | ~125 - 135 | Complex multiplet pattern depending on substitution. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. iosrjournals.orgufl.edu For this compound, the IR spectrum displays several characteristic absorption bands that confirm its structure.

The most prominent peaks include:

N-H Stretching: A broad absorption band is typically observed in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the pyrimidinone ring.

C=O Stretching: A strong, sharp absorption peak corresponding to the carbonyl (amide) group stretching vibration appears in the range of 1650-1700 cm⁻¹. The exact position can be influenced by hydrogen bonding. vscht.cz

C=C and C=N Stretching: Multiple bands in the 1450-1620 cm⁻¹ region are attributed to the stretching vibrations of the C=C bonds within the phenyl and pyrimidine rings, as well as C=N bonds of the pyrimidine ring. vscht.cz

Aromatic C-H Stretching: Absorption peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) indicate the presence of C-H bonds on the aromatic rings. vscht.cz

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3200 - 3400 | Medium-Strong, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C=O (Amide) | Stretch | 1650 - 1700 | Strong, Sharp |

| C=C / C=N (Aromatic/Heteroaromatic Ring) | Stretch | 1450 - 1620 | Medium-Variable |

Mass spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. chemguide.co.uk In electron ionization (EI) mass spectrometry, the this compound molecule will form a molecular ion (M•+), which can then undergo fragmentation. libretexts.org

The mass spectrum is expected to show a prominent molecular ion peak corresponding to the exact molecular weight of the compound. Common fragmentation pathways for pyrimidinone nuclei often involve the loss of small, stable molecules. cdnsciencepub.com For 2(1H)-pyrimidinone, characteristic fragmentations include the loss of a hydrogen atom, carbon monoxide (CO), and hydrogen cyanide (HCN). cdnsciencepub.com For the 6-phenyl derivative, fragmentation may also involve cleavage related to the phenyl substituent. The stability of the aromatic phenyl group can influence the fragmentation, potentially leading to ions such as the phenyl cation (m/z 77) or losses from the pyrimidinone ring while the phenyl group remains intact. cdnsciencepub.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

For derivatives of this compound, a crystal structure analysis would reveal the planarity of the pyrimidinone ring. A key conformational feature is the dihedral angle between the plane of the pyrimidine ring and the plane of the phenyl ring at the C6 position. Due to potential steric interactions between the ortho-protons of the phenyl group and the atoms of the pyrimidine ring, it is expected that the two rings will not be coplanar. This twist angle is a critical conformational parameter. Furthermore, X-ray analysis elucidates the intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H and C=O groups, which often leads to the formation of specific supramolecular structures like dimers or extended networks.

Tautomeric Forms and Their Equilibrium in this compound Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. pearson.com Pyrimidin-4-one systems can theoretically exist in several tautomeric forms. The primary equilibrium for the parent scaffold is between the keto (amide) form, 4(1H)-pyrimidinone or 4(3H)-pyrimidinone, and the enol (hydroxy) form, 4-hydroxypyrimidine. acs.org

Numerous experimental and computational studies have shown that for 4(3H)-pyrimidinone and its derivatives, the keto form is overwhelmingly favored over the enol form in the gas phase, in solution, and in the solid state. nih.govresearchgate.netnih.gov The greater stability of the amide-like keto tautomer is attributed to factors including amide resonance stabilization and favorable bond energetics. The introduction of a nitrogen atom into the ring, when comparing to pyridinone systems, shifts the equilibrium significantly towards the ketonic form. acs.orgnih.gov

For this compound, two primary keto tautomers are possible, differing in the position of the proton on the ring nitrogen atoms: the 1H-tautomer and the 3H-tautomer. The relative stability and equilibrium between these forms can be influenced by substitution patterns and the surrounding environment (e.g., solvent polarity). While the 4-hydroxy tautomer is a possible form, its contribution to the equilibrium is generally considered minor due to its lower stability compared to the keto forms. nih.gov

Computational and Theoretical Investigations of 6 Phenyl 1h Pyrimidin 4 One Systems

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecular systems. alrasheedcol.edu.iq DFT methods are widely used to predict a range of molecular characteristics, including geometric structures and electronic properties, which are crucial for understanding chemical reactions. alrasheedcol.edu.iq For pyrimidine (B1678525) derivatives, DFT serves as a robust method to assess structural and spectral features. irjweb.com

DFT calculations provide a detailed picture of the electronic structure of 6-phenyl-1H-pyrimidin-4-one systems. By optimizing the molecular geometry, key quantum chemical parameters that describe the global reactivity of the molecule can be determined. alrasheedcol.edu.iq These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). alrasheedcol.edu.iqresearchgate.net

Key reactivity descriptors include:

Ionization Potential (IE): The energy required to remove an electron, related to EHOMO (IE = -EHOMO). A lower ionization potential suggests a better electron-donating capability. alrasheedcol.edu.iq

Electron Affinity (EA): The energy released when an electron is added, related to ELUMO (EA = -ELUMO). alrasheedcol.edu.iq

Absolute Electronegativity (χ): Describes the tendency of the molecule to attract electrons.

Absolute Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." alrasheedcol.edu.iq

Global Softness (S): The reciprocal of hardness, indicating the molecule's capacity to accept electrons.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a compound.

These parameters are crucial for predicting how a molecule will interact with other species, with the distribution of molecular orbitals and electrostatic potential maps highlighting the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (IE) | IE = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA = -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (IE + EA) / 2 | Tendency to attract electrons. |

| Hardness (η) | η = (IE - EA) / 2 | Resistance to charge transfer. |

| Softness (S) | S = 1 / η | Reciprocal of hardness. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

This table outlines key electronic structure and reactivity descriptors calculated using DFT, providing a quantitative basis for predicting the chemical behavior of this compound systems.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. alrasheedcol.edu.iq A small energy gap implies that the molecule is more polarizable and is generally associated with higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. alrasheedcol.edu.iqirjweb.com

The analysis of frontier molecular orbitals also reveals potential for intramolecular charge transfer. The spatial distribution of the HOMO and LUMO surfaces indicates the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. In many pyrimidine derivatives, theoretical calculations show that eventual charge transfers occur within the molecule, influencing its properties. irjweb.com For instance, the HOMO may be localized on the phenyl ring while the LUMO is situated on the pyrimidine core, suggesting a potential charge transfer from the phenyl substituent to the heterocyclic ring upon electronic excitation.

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Generic Pyrimidine Derivative A | -6.26 | -0.88 | 5.38 | High stability, low reactivity. irjweb.com |

| Generic Pyrimidine Derivative B | -5.95 | -1.25 | 4.70 | Moderate reactivity. |

| Generic Pyrimidine Derivative C | -5.70 | -1.80 | 3.90 | Higher reactivity, potential for charge transfer. |

This table presents hypothetical data illustrating how substitutions on the pyrimidine ring can modulate the HOMO-LUMO energies and the resulting energy gap, thereby tuning the molecule's electronic properties and reactivity.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly valuable in drug discovery for studying how ligands like this compound derivatives might interact with biological targets such as proteins or DNA. nih.govnih.gov

Molecular docking simulations place a ligand into the binding site of a target protein and score the different poses based on a scoring function, which estimates the binding affinity. The results are often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov

These studies provide mechanistic insights by identifying the specific intermolecular interactions that stabilize the ligand-target complex. Key interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein. nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein residues.

π-π Stacking: Aromatic rings, such as the phenyl group in the 6-phenyl-pyrimidin-4-one scaffold, can stack with aromatic residues in the protein like phenylalanine or tyrosine. mdpi.com

Van der Waals Forces: General attractive or repulsive forces between molecules. nih.gov

For example, docking studies on pyrimidine derivatives targeting cyclin-dependent kinases (CDKs) have shown that the pyrimidine core can form crucial hydrogen bonds with backbone atoms in the hinge region of the kinase, a common binding motif for kinase inhibitors. lew.ro The phenyl group at the C6 position can extend into a hydrophobic pocket, contributing to binding affinity and selectivity. nih.govlew.ro

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Derivative 4a | CDK (PDB: 1HCK) | -7.7 | LYS 33, THR 14 | Hydrogen Bond. nih.gov |

| Derivative 4c | CDK (PDB: 1HCK) | -7.9 | GLU 12, LYS 33, THR 14, THR 165 | Hydrogen Bond. nih.gov |

| Derivative C-1 | CDK5 | -8.7 | GLU 8, ASP 86, ASN 144 | Hydrogen Bond. lew.ro |

| Derivative 12 | Janus Kinase 3 (JAK3) | N/A (IC50 = 1.7 nM) | CYS 909 | Covalent Bond. nih.gov |

This table summarizes representative findings from molecular docking studies of various phenyl-pyrimidine derivatives with protein kinases, highlighting the predicted binding affinities and the key amino acid residues involved in the interaction.

Computational methods are instrumental in elucidating Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. nih.govnih.gov By systematically modeling and docking a series of analogues, researchers can identify which functional groups and structural modifications enhance or diminish binding to a target. mdpi.com

For the this compound scaffold, computational SAR studies might involve:

Varying Substituents on the Phenyl Ring: Docking analogues with different substituents (e.g., electron-donating or electron-withdrawing groups) at the ortho, meta, and para positions of the phenyl ring can reveal which modifications improve interactions with the target's binding pocket. Studies have shown that compounds with electron-withdrawing substituents on the phenyl ring often exhibit better biological activity. nih.gov

Modifying the Pyrimidine Core: Alterations to the pyrimidine ring itself, such as adding substituents at other positions, can be modeled to understand their effect on key hydrogen bonding interactions.

Exploring Alternative Scaffolds: Computational approaches can be used to identify alternative core structures that maintain the key interaction points of the original ligand, a process known as SAR transfer. nih.govresearchgate.net

This in-silico approach allows for the rational design of new compounds with potentially improved potency and selectivity, prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govacs.org MD simulations of a ligand-protein complex solvated in a water box can assess the stability of the binding pose predicted by docking and reveal the dynamic nature of the interactions. nih.govresearchgate.net

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable, converging RMSD plot suggests that the complex has reached equilibrium and the binding pose is stable. nih.gov Significant fluctuations might indicate an unstable complex. nih.gov

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each residue in the protein to identify which parts of the structure are flexible and which are stable. This can highlight the flexibility of individual residues in the binding pocket upon ligand binding. nih.gov

Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified in docking can be tracked throughout the simulation to confirm their stability.

MD simulations provide a more accurate and realistic assessment of the ligand's binding mode and stability within the target's active site, complementing the predictions from static docking models. mdpi.comnih.gov For example, an MD simulation might show that a ligand induces a conformational change in the protein, a detail not captured by rigid docking. mdpi.com

| Analysis | Metric | Information Gained |

|---|---|---|

| Stability of Complex | RMSD (Root Mean Square Deviation) | Evaluates the overall conformational stability of the protein-ligand complex over time. nih.gov |

| Residue Flexibility | RMSF (Root Mean Square Fluctuation) | Highlights the flexibility of individual amino acid residues during the simulation. nih.gov |

| Interaction Persistence | Hydrogen Bond Occupancy | Measures the percentage of simulation time a specific hydrogen bond is maintained. |

| Binding Energy | MM/PBSA or MM/GBSA | Calculates the binding free energy from the simulation trajectory, often providing a more accurate estimate than docking scores. mdpi.com |

This table describes common analyses performed during Molecular Dynamics (MD) simulations and the insights they provide into the dynamic behavior and stability of ligand-target complexes.

In Silico Pharmacokinetic and ADMET Prediction Studies

Computational, or in silico, methods are pivotal in the early stages of drug discovery for predicting the pharmacokinetic profile of a compound. These predictive studies for this compound and its derivatives focus on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), providing crucial insights into the potential of a molecule to become a viable drug candidate.

Drug-Likeness and Physicochemical Properties

The foundation of ADMET prediction lies in assessing a molecule's physicochemical properties and its adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules correlate a compound's molecular properties with its potential for good oral bioavailability. For various pyrimidine derivatives, including those with a phenyl substituent, these properties are calculated using specialized software like SwissADME, Molinspiration, and pkCSM. rfppl.co.inresearchgate.net

Studies on related pyrimidine structures consistently show that they fall within the acceptable ranges for these parameters. rfppl.co.inresearchgate.net For instance, the partition coefficient (a measure of lipophilicity) for many pyrimidine derivatives is typically found to be between 1 and 3, which is considered optimal for drug absorption and distribution. researchgate.net The total polar surface area (TPSA), another critical parameter, is often calculated to be below 140 Ų, which is associated with increased cell membrane permeability. rfppl.co.in

Table 1: Representative Physicochemical Properties Predicted for Pyrimidine Derivatives

Pharmacokinetic (ADME) Predictions

In silico tools are used to model the journey of a drug through the body, predicting its absorption, distribution, metabolism, and excretion.

Absorption: Predictions for pyrimidine derivatives generally indicate good oral absorptivity. rfppl.co.in The percentage of absorption (%ABS) can be calculated and is often found to be high, suggesting that these compounds are likely to be well-absorbed from the gastrointestinal tract. nih.gov

Distribution: Key distribution parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. For a drug to be effective, it must be available in its free form in the bloodstream. In silico models for pyrimidine derivatives often predict PPB values below 90%, which is considered favorable. researchgate.net BBB penetration is crucial for drugs targeting the central nervous system, and predictions for this class of compounds vary depending on their specific substitutions. researchgate.net

Metabolism: A significant aspect of drug metabolism involves the cytochrome P450 (CYP) family of enzymes. Predictive models can identify whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4). rfppl.co.in Studies on pyrimidine analogs show that while many are not substrates for CYP2D6, some may act as substrates for other enzymes like CYP1A2 and CYP3A4. rfppl.co.in This information is vital for anticipating potential drug-drug interactions.

Excretion: While less commonly detailed in initial in silico screens, excretion pathways can be inferred from the metabolic profile and physicochemical properties of the compounds.

Table 2: Summary of Predicted ADME Properties for Pyrimidine Systems

Toxicity Predictions

Early prediction of potential toxicity is a critical step in filtering out compounds that are likely to fail in later stages of development. Software platforms like ProTox and Osiris Property Explorer are employed to assess various toxicity endpoints. rfppl.co.inresearchgate.net For a range of heterocyclic compounds, including pyrimidines, these tools predict risks such as mutagenicity, carcinogenicity, hepatotoxicity, and cytotoxicity. rfppl.co.in Many computationally screened pyrimidine derivatives have been predicted to be non-toxic and have a good drug-likeness score, indicating their potential as safe drug leads. researchgate.netresearchgate.net For example, in one study analyzing various dihydropyrimidinones, the majority of compounds showed an absence of carcinogenicity, mutagenicity, and immunotoxicity in computational models. rfppl.co.in

Table 3: Common Toxicity Endpoints Predicted for Pyrimidine Derivatives

Biological Activity Profiles and Mechanistic Insights of 6 Phenyl 1h Pyrimidin 4 One Analogues

Anticancer and Antiproliferative Activities

Derivatives of 6-phenyl-1H-pyrimidin-4-one have emerged as a significant class of compounds in oncology research, demonstrating a wide range of anticancer and antiproliferative activities. These effects are largely attributed to their ability to interact with and inhibit key molecular targets involved in cancer cell growth, proliferation, and survival. The structural versatility of the pyrimidine (B1678525) core allows for modifications that can be tailored to target specific enzymes and cellular pathways, leading to the development of potent and selective anticancer agents.

Inhibition of Key Kinase Enzymes (e.g., EGFR, VEGFR-2, Met, HDAC, IDH, Cyclin, MAPK, Ribonucleotide Reductase)

A primary mechanism through which this compound analogues exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the adenine (B156593) ring of ATP, is a common feature in many of these kinase inhibitors, enabling them to bind to the ATP-binding site of kinases and block their activity. nih.gov

Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, is a key target. Certain pyrazolo[3,4-d]pyrimidine-based analogues have been identified as potent EGFR-TK inhibitors. mdpi.com These compounds are designed to fit into the ATP binding pocket of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways that promote tumor growth. mdpi.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is another critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov Inhibition of VEGFR-2 by this compound analogues can disrupt this process, leading to a reduction in tumor growth and metastasis. nih.gov For instance, N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been investigated as VEGFR-2 inhibitors. nih.gov

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle. Aberrant CDK activity is a hallmark of many cancers. mdpi.com Novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent and selective CDK2 inhibitors. mdpi.com One such compound, 15 , demonstrated a high degree of selectivity and potent inhibition of CDK2 with a Ki value of 0.005 µM. mdpi.com This inhibition leads to cell cycle arrest, particularly at the S and G2/M phases, and subsequent apoptosis. mdpi.com

Histone Deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov Studies have shown that HDAC inhibitors can be particularly effective in gliomas with mutations in the isocitrate dehydrogenase 1 (IDH1) gene. nih.gov While not exclusively focused on this compound, this highlights the potential for pyrimidine-based structures to be adapted as HDAC inhibitors.

Other Kinases: The versatility of the pyrimidine scaffold allows for the targeting of a broad range of other kinases. For example, the pyrazol-4-yl urea (B33335) derivative AT9283 has been identified as a multitargeted kinase inhibitor with potent activity against Aurora kinases, as well as JAK2 and Abl (T315I). acs.org

Inhibitory Activity of Selected this compound Analogues Against Key Kinase Enzymes

| Compound/Derivative Class | Target Kinase | Activity (IC50/Ki) | Reference |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines (e.g., compound 15 ) | CDK2 | Ki = 0.005 µM | mdpi.com |

| Pyrazol-4-yl urea (AT9283) | Aurora A | IC50 = 3 nM | acs.org |

| Pyrazol-4-yl urea (AT9283) | Aurora B | IC50 = 30 nM | acs.org |

| Pyrazol-4-yl urea (AT9283) | JAK2 | IC50 = 1-3 nM | acs.org |

| Pyrazol-4-yl urea (AT9283) | Abl (T315I) | IC50 = 1-3 nM | acs.org |

Modulation of Cellular Processes and Angiogenesis Pathways

The inhibition of key kinase enzymes by this compound analogues translates into the modulation of critical cellular processes that are fundamental to cancer progression.

A key process affected is angiogenesis . The growth of solid tumors is highly dependent on the formation of new blood vessels, a process driven by factors such as VEGF. nih.gov By inhibiting VEGFR-2, pyrimidine-based compounds can effectively block the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply. nih.gov This anti-angiogenic effect can lead to the stabilization of disease and a reduction in metastasis. nih.gov

Furthermore, these compounds can induce cell cycle arrest . As inhibitors of CDKs, they can halt the progression of cancer cells through the cell cycle, preventing them from dividing and proliferating. mdpi.com For example, CDK2 inhibition by N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives has been shown to cause cell cycle arrest in the S and G2/M phases in ovarian cancer cells. mdpi.com

Ultimately, the disruption of these critical cellular processes often leads to apoptosis , or programmed cell death. By blocking the survival signals mediated by kinases like EGFR and by inducing cell cycle arrest, this compound analogues can trigger the apoptotic machinery within cancer cells, leading to their elimination. mdpi.com

In Vitro Cytotoxicity against Human Cancer Cell Lines

The anticancer potential of this compound analogues has been extensively evaluated through in vitro cytotoxicity assays against a variety of human cancer cell lines. These studies provide crucial data on the potency and selectivity of these compounds.

For instance, a series of novel phenylpyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant cytotoxic effects against human breast cancer (MCF-7), colon cancer (HCT116), and liver cancer (HepG-2) cell lines. mdpi.com Notably, some of these compounds exhibited potent cytotoxicity with a high degree of selectivity for certain cell lines. mdpi.com

Similarly, dihydropyrimidinethione (DHPMT) derivatives, which are structurally related to this compound, have shown superior cytotoxicity compared to their non-cyclic counterparts against gastric (AGS), breast (MCF-7), and liver (Hep-G2) cancer cell lines. nih.gov The presence of a thioxo group in place of the oxo group in the pyrimidine ring has been suggested to enhance the antiproliferative effect. nih.gov

The antiproliferative activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives was evaluated against a panel of 13 cancer cell lines, with compound 15 displaying sub-micromolar GI50 values ranging from 0.127 to 0.560 µM. mdpi.com

In Vitro Cytotoxicity of Selected this compound Analogues Against Human Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Phenylpyrazolo[3,4-d]pyrimidine (Compound 5d ) | HCT-116 | 9.87 | mdpi.com |

| Phenylpyrazolo[3,4-d]pyrimidine (Compound 5e ) | HCT-116 | 8.15 | mdpi.com |

| Dihydropyrimidinethione (Compound 5 ) | AGS | 9.9 | nih.gov |

| Dihydropyrimidinethione (Compound 5 ) | MCF-7 | 15.2 | nih.gov |

| Dihydropyrimidinethione (Compound 5 ) | Hep-G2 | 40.5 | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15 ) | A2780 (Ovarian) | 0.158 | mdpi.com |

Antimicrobial Activities

In addition to their anticancer properties, this compound and its analogues have demonstrated promising antimicrobial activities, positioning them as potential scaffolds for the development of new anti-infective agents. Their broad-spectrum activity against both bacteria and fungi makes them particularly interesting in an era of increasing antimicrobial resistance.

Antibacterial Efficacy and Spectrum of Action

Derivatives of the pyrimidine core have been shown to possess antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. For example, pyrimidinethione compounds have been evaluated for their antibacterial action against strains such as Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. researchgate.net The nature of the substituents on the pyrimidine ring has been found to significantly influence the antibacterial potency. researchgate.net

One study reported that a 4-(6-methoxynaphthalen-2-yl)-6-(3-methoxyphenyl) pyrimidine-2(1H)-thione compound exhibited good antibacterial action against all tested pathogens except P. aeruginosa. researchgate.net Another pyrimidinethione derivative with a trimethoxyphenyl group showed good activity against E. coli and P. aeruginosa. researchgate.net These findings suggest that the presence of electron-donating groups, such as methoxy (B1213986) groups, can enhance antibacterial activity. researchgate.net

Furthermore, novel analogues of the natural dipeptide antibiotic TAN 1057 A,B, which contain a pyrimidinone core, have been synthesized and shown to have an improved antibacterial spectrum, particularly against Gram-positive bacteria. nih.gov

Antibacterial Spectrum of Selected this compound Analogues

| Compound/Derivative Class | Bacterial Strain | Activity | Reference |

| 4-(6-methoxynaphthalen-2-yl)-6-(3-methoxyphenyl) pyrimidine-2(1H)-thione | E. coli | Good | researchgate.net |

| 4-(6-methoxynaphthalen-2-yl)-6-(3-methoxyphenyl) pyrimidine-2(1H)-thione | B. subtilis | Good | researchgate.net |

| Pyrimidinethione with trimethoxyphenyl group | E. coli | Good | researchgate.net |

| Pyrimidinethione with trimethoxyphenyl group | P. aeruginosa | Good | researchgate.net |

Antifungal Efficacy and Mechanisms

The antifungal potential of this compound analogues has been investigated against several pathogenic fungi. A series of 5-cyano-6-oxo-1,6-dihydropyrimidine derivatives were synthesized and screened for their antifungal activity against Candida albicans. nih.gov The study revealed that compounds with electron-withdrawing substitutions on the N-phenyl acetamide (B32628) ring of the 1,6-dihydropyrimidine moiety possessed good activity. nih.gov

In another study, 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogues, which feature a pyrazine (B50134) core structurally related to pyrimidine, were tested against a panel of pathogenic fungi. frontiersin.org A series of 6-(2-benzofuran)amiloride and HMA analogues demonstrated a significant increase in activity against Cryptococcus neoformans and showed broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens. frontiersin.org

The mechanism of antifungal action for some pyrimidine derivatives has been explored. For instance, novel hydrazone-pyrimidinetrione analogues have been shown to decrease energy production and fungal cell respiration, suggesting a mechanism that is distinct from currently available antifungal drugs. nih.gov

Antifungal Activity of Selected this compound Analogues

| Compound/Derivative Class | Fungal Strain | Activity | Reference |

| 5-cyano-6-oxo-1,6-dihydropyrimidine derivatives | Candida albicans | Good (with electron-withdrawing groups) | nih.gov |

| 6-(2-benzofuran) HMA analogues | Cryptococcus neoformans | Up to 16-fold increase in activity | frontiersin.org |

| Hydrazone-pyrimidinetrione analogues | Clinically significant fungal pathogens | Potent growth inhibition at ≤10µM | nih.gov |

Anti-Inflammatory Effects and Associated Molecular Targets

Analogues of this compound are recognized for their significant anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory pathways. The pyrimidine scaffold is a cornerstone in the development of new anti-inflammatory agents. nih.gov The mechanisms underlying these effects are multifaceted and involve the inhibition of several critical molecular targets.

A primary mechanism of action for many pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. mdpi.com These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By suppressing the activity of COX enzymes, these compounds can effectively reduce prostaglandin (B15479496) production. Furthermore, pyrimidine derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a pro-inflammatory mediator. Elevated levels of NO are associated with various inflammatory conditions.

The anti-inflammatory response of pyrimidine derivatives also extends to the regulation of crucial signaling pathways and cytokines. A key target is the nuclear factor-kappa B (NF-κB) pathway, a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes. nih.gov By inhibiting NF-κB activation, these compounds can suppress the production of downstream inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and various interleukins (such as IL-6), which play central roles in orchestrating the inflammatory response. nih.govnih.gov

Table 1: Key Molecular Targets in the Anti-Inflammatory Activity of Pyrimidine Analogues

| Target Enzyme/Factor | Function in Inflammation | Effect of Inhibition by Pyrimidine Analogues |

|---|---|---|

| Cyclooxygenase (COX-1 & COX-2) | Catalyzes the synthesis of prostaglandins. | Reduction in prostaglandin levels, leading to decreased inflammation and pain. |

| Inducible Nitric Oxide Synthase (iNOS) | Produces nitric oxide (NO), a pro-inflammatory mediator. | Decrease in NO production, mitigating inflammatory processes. |

| Nuclear Factor-kappa B (NF-κB) | Transcription factor regulating pro-inflammatory gene expression. | Suppression of TNF-α, IL-6, and other inflammatory mediators. |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine involved in systemic inflammation. | Reduced expression, leading to a dampened inflammatory response. |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine with a wide range of biological activities. | Decreased production, contributing to the resolution of inflammation. |

Other Significant Biological Activities

Beyond their anti-inflammatory effects, analogues of this compound have demonstrated a variety of other important biological activities.

Anthelmintic Properties

Certain derivatives of this compound have shown notable efficacy against parasitic worms. Helminth infections pose a significant global health problem, and the rise of drug resistance necessitates the discovery of new anthelmintic agents. Studies on 4,6-disubstituted pyrimidine-2-one derivatives have revealed their potential to combat these infections.

The mechanism of action involves inducing paralysis and eventual death of the worms. Research has identified several potent compounds within this class. For instance, derivatives with specific substitutions on the phenyl ring at the 4-position have demonstrated significant anthelmintic activity. While the precise molecular targets remain under investigation, these findings highlight the potential of the 6-phenylpyrimidinone scaffold in developing novel treatments for helminthiasis.

Interferon-Inducing Mechanisms

A fascinating property of some 5-halo-6-phenyl pyrimidinones (B12756618) is their ability to induce the production of interferon, a group of signaling proteins that are critical to the innate immune response against viruses. nih.gov One notable example, 2-amino-5-bromo-6-phenyl-4-pyrimidinol (ABPP), has been shown to be a potent inducer of serum interferon in various animal models. nih.gov

Interestingly, the antiviral activity of this class of compounds may not be solely dependent on interferon. Some analogues, such as 2-amino-5-iodo-6-phenyl-4-pyrimidinol (AIPP), are poor interferon inducers yet exhibit significant in vivo antiviral activity, suggesting the existence of interferon-independent antiviral mechanisms. nih.gov The interferon response initiated by these pyrimidinones appears to originate from a specific population of cells in the thymus and spleen that are resistant to antilymphocyte serum but sensitive to radiation. nih.gov

Lipoxygenase Inhibition and Cancer Chemoprevention

Lipoxygenases (LOX) are enzymes that play a role in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are pro-inflammatory mediators. researchgate.net There is increasing evidence that elevated levels of LOX products are associated with the development and progression of various human cancers. nih.gov These products can influence tumor cell growth, adhesion, and the regulation of cell death. nih.gov

Agents that can inhibit LOX activity are therefore being investigated as potential cancer chemopreventive agents. nih.govnih.gov By blocking the signaling events necessary for tumor growth, these inhibitors may offer a novel therapeutic strategy. Several pyrimidine derivatives have been identified as potent lipoxygenase inhibitors, demonstrating the potential of this chemical class to be developed into agents for cancer chemoprevention by targeting inflammatory pathways linked to carcinogenesis. nih.gov

Structure-Activity Relationship (SAR) Studies of 6-Phenylpyrimidinone Derivatives

The biological activity of 6-phenylpyrimidinone derivatives is highly dependent on their chemical structure, and understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds. mdpi.com The nature and position of substituents on both the pyrimidine and the phenyl rings can dramatically influence the pharmacological profile. mdpi.com

For interferon-inducing activity , studies on 2-amino-5-halo-6-aryl-pyrimidinones have shown that halogen substitution at the 5-position is important. For example, the 5-bromo analogue (ABPP) is a more potent interferon inducer than the 5-iodo analogue (AIPP). nih.gov Furthermore, substitutions on the 6-phenyl ring also play a critical role; mono- and difluorophenyl analogues have been identified as particularly potent interferon inducers and antiviral agents.

In the context of anthelmintic properties , SAR studies on 4,6-disubstituted pyrimidine-2-ones have indicated that the substituent on the phenyl ring at the 4-position significantly impacts activity. Derivatives containing electron-withdrawing groups such as chloro and nitro, as well as electron-donating groups like hydroxyl, have been found to be highly potent.

Table 2: Summary of Structure-Activity Relationship Insights

| Biological Activity | Key Structural Features Influencing Activity | Example Observations |

|---|---|---|

| Anti-Inflammatory | Substituents on the pyrimidine and phenyl rings affecting enzyme binding. | Specific substitutions can confer selectivity for COX-2 over COX-1. |

| Anthelmintic | Nature of the substituent on the phenyl ring at the 4-position. | Chloro, nitro, and hydroxyl groups on the 4-phenyl ring enhance activity. |

| Interferon Induction | Halogen at the 5-position and substituents on the 6-phenyl ring. | 5-Bromo substitution is favorable; mono- and difluorophenyl groups at position 6 increase potency. nih.gov |

Emerging Trends and Future Research Directions in 6 Phenyl 1h Pyrimidin 4 One Chemistry

Development of Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of 6-phenyl-1H-pyrimidin-4-one and its derivatives is moving towards more efficient, cost-effective, and environmentally friendly methods. This shift aligns with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of non-hazardous substances. researchgate.netacs.orgeurekaselect.com

Key developments in this area include:

Multicomponent Reactions (MCRs): One-pot MCRs are gaining prominence as they allow the synthesis of complex pyrimidinone derivatives in a single step from simple starting materials. This approach improves atom economy and reduces the need for intermediate purification steps. researchgate.netsid.ir For instance, a four-component reaction has been successfully used to synthesize a novel uracil (B121893) derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, in good yield. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation is increasingly used as an alternative to conventional heating. acs.org This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher product yields and cleaner reactions. researchgate.net Green, catalyst-free microwave-assisted reactions have been developed for synthesizing pyrimidine-quinolone hybrids. nih.gov

Novel and Recyclable Catalysts: There is a growing interest in using novel catalytic systems, such as magnetic nanocatalysts, which can be easily recovered and reused, thereby reducing cost and environmental impact. acs.orgresearchgate.net For example, NiFe2O4@SiO2Pr@glucose amine has been employed as a mild nano catalyst for the green synthesis of 4,6-bisarylpyrimidin-2(1H)-ones. researchgate.net

Green Solvents: The use of environmentally benign solvents like water or magnetized deionized water, or conducting reactions under solvent-free conditions, is a key aspect of sustainable synthesis. researchgate.netsid.ir L-proline has been used as a catalyst for the one-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives in aqueous media. sid.ir

Table 1: Comparison of Conventional and Green Synthetic Approaches for Pyrimidine (B1678525) Derivatives

| Feature | Conventional Methods | Emerging Green Methods | Source(s) |

|---|---|---|---|

| Reaction Time | Often hours to days | Minutes to a few hours | researchgate.net |

| Energy Source | Oil bath, heating mantle | Microwave irradiation, sonochemistry | researchgate.netacs.org |

| Catalysts | Often homogeneous, non-recyclable acids/bases | Heterogeneous nanocatalysts, reusable catalysts | acs.orgresearchgate.net |

| Solvents | Often volatile and toxic organic solvents (e.g., DMF) | Water, ethanol, solvent-free conditions | researchgate.netsid.ir |

| Efficiency | Multi-step procedures with intermediate isolation | One-pot, multicomponent reactions | researchgate.netmdpi.com |

| Yields | Variable | Often high to excellent | researchgate.net |

Advanced Computational Design for Targeted Therapeutic Agents

Computational chemistry has become an indispensable tool in the rational design of 6-phenylpyrimidinone derivatives as targeted therapeutic agents. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations allow researchers to predict how these molecules will interact with biological targets, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error screening. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to screen virtual libraries of pyrimidinone derivatives against specific targets like protein kinases. researchgate.netplos.org Docking studies have been instrumental in designing thieno[2,3-d]pyrimidine (B153573) derivatives as EGFR inhibitors and pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors. nih.govmdpi.com

QSAR and Pharmacophore Modeling: 3D-QSAR models help to understand the relationship between the chemical structure of a compound and its biological activity. nih.gov These models, along with pharmacophore hypotheses, identify the key structural features required for potent activity, guiding the design of new analogs with improved efficacy. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of binding interactions predicted by docking studies. nih.govnih.gov This method has been used to validate the binding of novel thieno[2,3-d]pyrimidine derivatives to the EGFR protein. nih.gov

Table 2: Application of Computational Tools in Designing Pyrimidinone-Based Inhibitors

| Computational Technique | Biological Target | Purpose/Key Finding | Source(s) |

|---|---|---|---|

| Molecular Docking, MD Simulations | Epidermal Growth Factor Receptor (EGFR) | Predicted binding modes and confirmed the stability of novel thieno[2,3-d]pyrimidine inhibitors. | nih.gov |

| 3D-QSAR, Molecular Docking, MD Simulations | Cyclin-Dependent Kinases (CDK2/4/6) | Analyzed structure-activity relationships to foster the development of highly potent and selective inhibitors. | nih.gov |

| Pharmacophore Modeling, 3D-QSAR, Virtual Screening | TRAP1 (TNF receptor-associated protein 1) | Identified potential pyrazolo[3,4-d]pyrimidine-based inhibitors and essential binding interactions. | mdpi.com |

| Molecular Docking | Human Lactate (B86563) Dehydrogenase A (hLDHA) | Guided the rational design of pyrimidine-quinolone hybrids by studying linker arrangements. | nih.govresearchgate.net |

Exploration of New Biological Targets and Pathways for 6-Phenylpyrimidinones

While pyrimidinone derivatives have been extensively studied for their anticancer properties, particularly as kinase inhibitors, current research is expanding to explore new biological targets and therapeutic applications. This diversification is uncovering the potential of the 6-phenylpyrimidinone scaffold to modulate a wider range of physiological and pathological processes.

Janus Kinase (JAK) Inhibition: Certain 6-phenyl-pyrimidine derivatives have been identified as potent and selective inhibitors of Janus kinase 3 (JAK3). nih.gov As JAKs are crucial mediators in the signaling of numerous cytokines involved in immunity and inflammation, these compounds represent promising leads for the treatment of autoimmune diseases. nih.gov

Antifolate Activity: Novel series of 6-substituted thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives are being investigated as antifolates that inhibit de novo purine (B94841) biosynthesis. nih.govnih.gov These compounds target enzymes like glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), which are critical for cell proliferation, making them attractive anticancer agents. nih.govacs.org

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K signaling pathway is frequently dysregulated in human cancers, making it a key therapeutic target. nih.gov Derivatives of 4,6-diarylpyrimidine have demonstrated high inhibitory potency against PI3Ks, showing promise for oncology applications. nih.govmdpi.com

Table 3: Novel Biological Targets for 6-Phenylpyrimidinone Derivatives

| Biological Target/Pathway | Therapeutic Area | Example Scaffold | Key Finding | Source(s) |

|---|---|---|---|---|

| Janus Kinase 3 (JAK3) | Autoimmune Diseases | 6-Phenyl-pyrimidine | A derivative exhibited potent JAK3 inhibitory activity (IC50 = 1.7 nM) with excellent selectivity over other JAK isoforms. | nih.gov |

| Purine Biosynthesis (GARFTase, AICARFTase) | Cancer | 6-Substituted thieno[2,3-d]pyrimidine | Compounds potently inhibit tumor cell growth by targeting key enzymes in the de novo purine synthesis pathway. | nih.govacs.org |

| Phosphoinositide 3-Kinases (PI3Ks) | Cancer | 4,6-Diarylpyrimidine | Molecular docking suggests high binding affinity towards PIK3γ, a potential therapy for human cancers. | nih.gov |

| Folate Receptors (FRs) | Cancer | 6-Substituted thieno[2,3-d]pyrimidine | Derivatives show selectivity for high-affinity folate receptors, potentially targeting tumors that overexpress these receptors. | nih.gov |

Design and Synthesis of Hybrid Molecules Incorporating the 6-Phenylpyrimidinone Scaffold

A promising strategy in modern drug design is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores into a single chemical entity. This approach aims to produce compounds with improved affinity, better selectivity, or a dual mode of action that can address complex diseases and combat drug resistance. nih.gov The 6-phenylpyrimidinone scaffold is an attractive component for such hybrids due to its versatile chemistry and proven biological activity.

Rationale for Hybridization: Combining the pyrimidinone core with other biologically active scaffolds can lead to synergistic effects. nih.gov For example, this strategy can yield multi-target agents that act on different pathways involved in a disease, or it can improve the pharmacokinetic profile of a drug.

Pyrimidine-Quinolone Hybrids: Novel hybrids linking pyrimidine and quinolone scaffolds have been designed and synthesized as inhibitors of human lactate dehydrogenase A (hLDHA), a key enzyme in the altered metabolism of cancer cells. nih.govresearchgate.net

Pyrimidine-Pleuromutilin Hybrids: Derivatives have been created by attaching a pyrazolo[3,4-d]pyrimidine moiety to the antibiotic pleuromutilin. This work aims to develop new antibacterial agents, with some compounds showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Pyrimidine-Morpholine Hybrids: In an effort to develop new anticancer agents, researchers have synthesized hybrids of pyrimidine and morpholine (B109124) and evaluated their cytotoxicity against breast and colorectal carcinoma cell lines. nih.gov

Table 4: Examples of Hybrid Molecules Based on the Pyrimidinone Scaffold

| Hybrid Combination | Linker Type | Target/Application | Key Result | Source(s) |

|---|---|---|---|---|

| Pyrimidine + Quinolone | Aminophenylsulfide | hLDHA Inhibition (Anticancer) | Certain U-shaped hybrids showed good inhibitory activity with IC50 values <20 μM. | nih.govresearchgate.net |

| Pyrazolo[3,4-d]pyrimidine + Pleuromutilin | Amino or Aminophenylthiol | Antibacterial (Anti-MRSA) | Compound 22c showed potent in vitro and in vivo bactericidal activity against MRSA. | mdpi.com |

| Pyrimidine + Morpholine | Benzyl | Anticancer | Compound 2g , with a CF3 substitution, showed the best cytotoxic effect against MCF-7 and SW480 cell lines. | nih.gov |

| Emodin + Diphenylmethylpiperazine | N/A (General Hybrid Concept) | Antiviral (SARS-CoV-2) | A hybrid molecule, (R)-emoxyzine-2, showed potent activity against SARS-CoV-2 with an EC50 of 1.9 μM. | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.